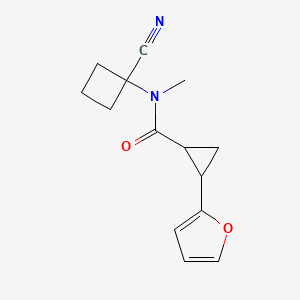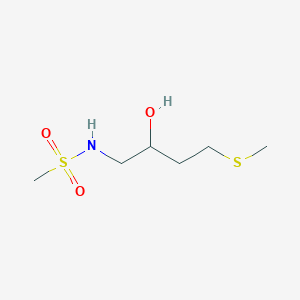
(3R,5R)-piperidine-3,5-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R,5R)-piperidine-3,5-diol hydrochloride is a highly important compound in the field of organic chemistry. It is a chiral compound that has various applications in scientific research. The compound is commonly used in the synthesis of various chemical compounds, and it is also used in the study of biochemical and physiological effects.
Scientific Research Applications
1. Synthesis of Various Piperidines
(3R,5R)-piperidine-3,5-diol hydrochloride is a key compound in the synthesis of various 3,5-dioxygenated piperidines with notable pharmacological properties. For instance, Olofsson et al. (2006) detailed a divergent synthesis of these compounds using chemoenzymatic methods, demonstrating its utility in producing cis-(3R,5S)-diacetate with high diastereoselectivity and yield (Olofsson, Bogár, Fransson, & Bäckvall, 2006).
2. Structural and Theoretical Studies
The molecule has been a subject of structural investigation, as highlighted by Dapporto et al. (2002), who conducted X-ray and theoretical studies on different 3,5-trans disubstituted piperidine derivatives, including (3R,5R)-piperidine-3,5-diol, to understand their structural differences and bonding patterns (Dapporto, Guerri, Paoli, Rossi, Altamura, Calabri, & Guidi, 2002).
3. Inhibition of Liver Glycogen Phosphorylase
Jakobsen et al. (2001) explored the synthesis of isomers of this compound from Arecolin, revealing their potential as inhibitors of liver glycogen phosphorylase, a key enzyme in glucose metabolism. They found that certain configurations, including the (3R,4R,5R) configuration, were essential for inhibitory effects at submicromolar concentration (Jakobsen, Lundbeck, Kristiansen, Breinholt, Demuth, Pawlas, Candela, Andersen, Westergaard, Lundgren, & Asano, 2001).
4. Asymmetric Synthesis in Organic Chemistry
Marin et al. (2002) demonstrated the synthesis of various alpha-amino acids, including (2S,5R)-5-hydroxylysine, using this compound. This synthesis process has significant implications for developing compounds like collagen and collagen-like proteins (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).
5. Potential in Medicinal Chemistry
This compound plays a crucial role in medicinal chemistry. For example, its derivatives have been studied for their antibacterial properties and potential as inhibitors in drug development (Lohar, Jadhav, Kumbhar, Mane, & Salunkhe, 2016).
properties
IUPAC Name |
(3R,5R)-piperidine-3,5-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMQNKGWCODIJN-TYSVMGFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@@H]1O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2377828.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2377833.png)
![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2377836.png)
![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2377837.png)
![N-(sec-butyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2377838.png)
![8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377840.png)
![N-benzyl-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2377841.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2377843.png)

